2-Butanethiol

Catalog No.
S661128
CAS No.
513-53-1
M.F
C4H10S
M. Wt
90.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butanethiol

CAS Number

513-53-1

Product Name

2-Butanethiol

IUPAC Name

butane-2-thiol

Molecular Formula

C4H10S

Molecular Weight

90.19 g/mol

InChI

InChI=1S/C4H10S/c1-3-4(2)5/h4-5H,3H2,1-2H3

InChI Key

LOCHFZBWPCLPAN-UHFFFAOYSA-N

SMILES

CCC(C)S

solubility

0.01 M
Very sol in alc, ether, liquid hydrogen sulfide
In water, 1.32X10+3 mg/L at 20 °C

Synonyms

(±)-2-Butanethiol; 1-Methyl-1-propanethiol; 2-Butyl Mercaptan; 2-Mercaptobutane; 3-Methyl-2-propanethiol; NSC 78417; s-Butyl Mercaptan; sec-Butanethiol; sec-Butyl Mercaptan; sec-Butyl Thioalcohol; sec-Butylthiol

Canonical SMILES

CCC(C)S

The exact mass of the compound 2-Butanethiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mvery sol in alc, ether, liquid hydrogen sulfidein water, 1.32x10+3 mg/l at 20 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78417. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Butanethiol (sec-butyl mercaptan) is a secondary aliphatic thiol characterized by its intermediate steric bulk, high volatility (boiling point 84–85 °C), and distinct obnoxious odor. In industrial and laboratory procurement, it serves as a critical nucleophile for organic synthesis, a tunable chain-transfer agent in living polymerizations, a precursor for self-assembled monolayers (SAMs) on noble metals, and a commercial gas odorant. Its secondary carbon structure provides a unique balance of nucleophilic reactivity and steric shielding, explicitly differentiating its performance from both unhindered primary analogs (1-butanethiol) and highly blocked tertiary analogs (tert-butanethiol) in process-critical applications [1].

Substituting 2-butanethiol with its primary or tertiary isomers fundamentally alters reaction kinetics, surface packing, and volatility, leading to process failures. In living cationic polymerizations, primary thiols lack the steric bulk needed to modulate chain-transfer rates, while tertiary thiols are excessively hindered, leading to uncontrolled polymer molecular weights[1]. On gold surfaces, the specific stereochemistry of racemic 2-butanethiol enables unique adatom binding motifs that achieve 30% surface coverage, a density mathematically unattainable with enantiopure or tertiary analogs[2]. Furthermore, in gas odorization and volatile formulations, replacing 2-butanethiol with 1-butanethiol drastically lowers vapor pressure, compromising gas-phase dispersion, whereas tert-butanethiol evaporates too rapidly, complicating long-term stability [3].

Steric Control in Thioether-Mediated Living Cationic Polymerization

In the synthesis of thioether chain-transfer agents for the living cationic polymerization of vinyl ethers, the steric bulk of the thiol precursor directly dictates molecular weight control. Thioethers derived from 2-butanethiol provide a controlled, linear increase in number-average molecular weight (Mn) with intermediate dispersity (Mw/Mn ~ 1.6 for bulky monomers). In contrast, substituting with the bulkiest analog, tert-butanethiol, severely retards the degenerative chain-transfer reaction, resulting in uncontrolled, excessively high molecular weights [1].

Evidence DimensionPolymerization control (Molecular weight predictability)
Target Compound Data2-Butanethiol (Controlled linear Mn increase)
Comparator Or Baselinetert-Butanethiol (Uncontrolled, excessive Mn)
Quantified DifferenceShift from controlled living polymerization to uncontrolled chain growth
ConditionsThioether-mediated cationic polymerization of vinyl ethers

Buyers formulating chain-transfer agents must select 2-butanethiol to achieve predictable molecular weights when primary thiols are too reactive and tertiary thiols are sterically blocked.

Nucleophilic Reactivity in Post-Polymerization Fluoro-Substitution

For the post-polymerization modification of pentafluorophenyl (PFP)-functionalized polymers, secondary thiols (such as 2-butanethiol and isopropanethiol) offer rapid, quantitative conversion without the steric penalties of tertiary thiols. Secondary thiols achieve 100% substitution using exactly 1.0 equivalent in approximately 35 minutes at room temperature. Conversely, highly hindered tertiary thiols (e.g., tert-butanethiol) require an excess of 1.1 equivalents and longer reaction times (45 minutes) just to reach >95% conversion [1].

Evidence DimensionEquivalents and time for quantitative substitution
Target Compound DataSecondary thiols (1.0 equiv, ~35 min for 100% conversion)
Comparator Or Baselinetert-Butanethiol (1.1 equiv, 45 min for ~95% conversion)
Quantified Difference10% reduction in required equivalents and ~22% reduction in reaction time
ConditionsThiol-para-fluoro substitution on p(tBu-MA-PFP) in DMF at room temperature

Procuring 2-butanethiol instead of tertiary analogs reduces reagent waste and accelerates cycle times in the synthesis of functionalized polymers.

Anomalous Surface Coverage in Gold (Au111) Self-Assembled Monolayers

The stereochemistry of racemic 2-butanethiol enables highly specific packing on Au(111) surfaces, forming a complex (10×√3)R30° unit cell that mixes adatom and surface-bound motifs. This unique structural arrangement yields an anomalously high surface coverage of 30%. In direct contrast, enantiomerically pure 2-butanethiol or tertiary branched analogs (like tert-butanethiol) are sterically restricted to a maximum of 25% coverage [1].

Evidence DimensionMaximum SAM surface coverage on Au(111)
Target Compound DataRacemic 2-Butanethiol (30% coverage)
Comparator Or BaselineEnantiopure 2-Butanethiol / tert-Butanethiol (25% coverage)
Quantified Difference20% relative increase in molecular packing density (5 percentage points)
ConditionsIn situ scanning tunneling microscopy (STM) of SAMs in aqueous solution

For sensor manufacturing and nanotechnology, racemic 2-butanethiol provides a higher-density functionalized surface than its pure enantiomers or tertiary isomers.

Vapor Pressure and Volatility for Gas Dispersion

In applications requiring controlled gas-phase dispersion, 2-butanethiol offers a highly optimized volatility profile. At 25 °C, 2-butanethiol exhibits a vapor pressure of 10.8 kPa and a boiling point of 85 °C. In contrast, the primary isomer 1-butanethiol has a significantly lower vapor pressure of 5.204 kPa and a higher boiling point of 98.5 °C, which increases the risk of condensation in pipelines or gas streams [1].

Evidence DimensionVapor pressure at 25 °C
Target Compound Data2-Butanethiol (10.8 kPa)
Comparator Or Baseline1-Butanethiol (5.204 kPa)
Quantified Difference107% higher vapor pressure
ConditionsStandard measurement at 25 °C

Buyers formulating gas odorants or volatile standards must select 2-butanethiol over 1-butanethiol to ensure reliable, condensation-free vaporization in the target environment.

Synthesis of Thioether Chain-Transfer Agents

2-Butanethiol is the required precursor for synthesizing thioethers used in the living cationic polymerization of vinyl ethers. Its secondary structure provides the exact steric balance needed to ensure a controlled, linear increase in polymer molecular weight, a process that fails when using overly hindered tertiary thiols [1].

High-Density Self-Assembled Monolayers (SAMs) on Noble Metals

In nanotechnology and biosensor manufacturing, racemic 2-butanethiol is utilized to create moderately dense (30% coverage) SAMs on Au(111) substrates. This specific compound must be procured over enantiopure versions to access the unique intermixed adatom packing motifs that maximize surface density [2].

Post-Polymerization Modification of Active Esters

For the functionalization of pentafluorophenyl (PFP) polymers, 2-butanethiol serves as a highly efficient secondary nucleophile. It is chosen by process chemists to achieve rapid, 100% conversion at 1.0 equivalent, avoiding the excess reagents and longer reaction times associated with sterically hindered tertiary thiols[3].

Commercial Gas Odorization Blends

2-Butanethiol is selected for gas odorization formulations where an intermediate volatility is required. Its vapor pressure of 10.8 kPa at 25 °C ensures it remains in the gas phase without condensing, making it a superior choice to the less volatile 1-butanethiol in pipeline applications[4].

Physical Description

Liquid

Color/Form

Colorles liquid
Mobile liquid

XLogP3

1.8

Boiling Point

84.5 °C
84-85 °C

Flash Point

-10 °F (-23 °C) (Closed cup)

Vapor Density

3.11 (Air = 1)

Density

0.83 g/mL at 25 °C(lit.)

LogP

log Kow = 2.18 (est)

Odor

Obnoxious odor
Heavy skunk odo

Melting Point

-165.0 °C
-165 °C

GHS Hazard Statements

Aggregated GHS information provided by 222 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (67.12%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (18.47%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (67.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (18.47%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (18.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

80.70 mmHg
80.71 mm Hg at 25 °C /Extrapolated/

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

513-53-1

Associated Chemicals

2-Butanethiol (d);20407-74-3
2-Butanethiol (l);52945-73-0

Wikipedia

2-butanethiol

Use Classification

Food additives -> Flavoring Agents
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Reaction of 2-butene with hydrogen sulfide in the presence of a catalyst (usually a halide)
Prepared from 2-iodobutane by means of alcoholic K-S-H solution; ... from 2-bromobutane in the same manner.
Raffinate II (n-butenes, mixed: 45-60% 1-butene, 20-40% 2-butene, 10-20% n-butane, 5% isobutene) + hydrogen sulfide (addition)

General Manufacturing Information

All other basic organic chemical manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Butanethiol: ACTIVE
Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Storage Conditions

... Materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool, well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ...

Dates

Last modified: 08-15-2023

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